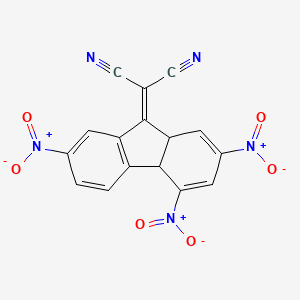
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile, also known as TNFM, is a nitroaromatic compound that has become increasingly popular in the fields of chemistry and biochemistry. TNFM has recently been used in the synthesis of a variety of compounds, and its potential applications in scientific research have been explored.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : (2,4,7-Trinitro-9H-fluoren-9-ylidene)malononitrile has been used to synthesize various novel compounds. For instance, it reacts with 4-substituted thiosemicarbazides to form spiro[fluorene-9,3′-(1,2,4-triazole)] derivatives and (4-substituted thiosemicarbazono)propanedinitriles in modest yields (Hassan et al., 2006). Additionally, its reaction with N1,N2-diarylacetamidines leads to novel spiro[fluorene-9,4′-(1′,2′,3′,4′-tetrahydropyridine)]-5′-carbonitriles (Gomaa & Döpp, 1998).
Formation of Spiro Triazole Derivatives : This chemical is used in the efficient synthesis of highly substituted spiro[fluorene-9,3′-[1,2,4]triazoles, showcasing its versatility in creating diverse chemical structures (Gomaa & Ali, 2018).
Electrochemistry and Photophysics
Electrochemical Applications : Studies have explored the electron affinities of various polynitro derivatives of fluoren-Δ9,α-malononitrile, including the 2,4,7-trinitro variant. This research is crucial for understanding their electrochemical properties and potential applications (Mukherjee, 1968).
Photorefractive Properties : The photorefractive properties of (2,4,7-trinitro-9-fluorenylidene)malononitrile-sensitized polymer composites have been extensively studied, showing its utility in advanced material science applications (Hendrickx et al., 2000).
Chemical Reactions and Mechanisms
Diverse Chemical Reactions : This compound participates in a variety of chemical reactions, producing a range of novel compounds with potential applications in materials science and organic chemistry. For example, it reacts with N-arylisoindolines to produce unique compounds involving α-H-atom abstraction and oxidative couplings (Hassan et al., 1998).
Investigation of Excited State Deactivation : Research into the mechanism of excited state deactivation of fluoren-9-ylidene malononitriles, including the 2,4,7-trinitro variant, contributes to a deeper understanding of their photophysical properties, which is important for potential applications in optoelectronics and photovoltaics (Estrada et al., 2016).
properties
IUPAC Name |
2-(2,4,7-trinitro-4a,9a-dihydrofluoren-9-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5,13,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANRPPRMVMGKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



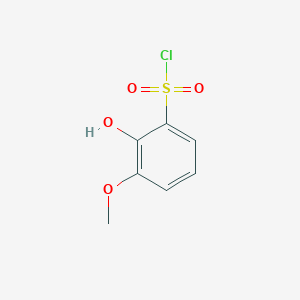

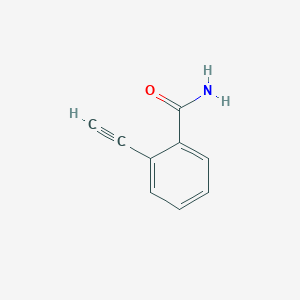
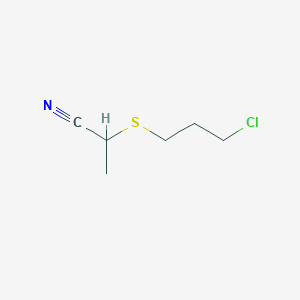



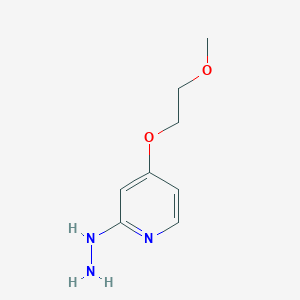

![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)
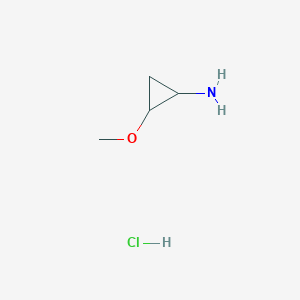
![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)